N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide

Medicinal Chemistry Structure-Activity Relationship Thiazole Carboxamide

N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide (CAS 1251694-00-4) is a synthetic thiazole-2,4-dicarboxamide derivative with the molecular formula C₁₆H₁₇N₃O₂S and a molecular weight of 315.39 g/mol. The compound incorporates a cyclopropyl group at the N2 position and a 2-phenylethyl moiety at the N4 position, structural features that distinguish it within the broader class of thiazole carboxamides.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 1251694-00-4
Cat. No. B2873762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide
CAS1251694-00-4
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESC1CC1NC(=O)C2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C16H17N3O2S/c20-14(17-9-8-11-4-2-1-3-5-11)13-10-22-16(19-13)15(21)18-12-6-7-12/h1-5,10,12H,6-9H2,(H,17,20)(H,18,21)
InChIKeyHOQBXILAGOCXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide (CAS 1251694-00-4): Procurement-Ready Chemical Identity and Structural Baseline


N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide (CAS 1251694-00-4) is a synthetic thiazole-2,4-dicarboxamide derivative with the molecular formula C₁₆H₁₇N₃O₂S and a molecular weight of 315.39 g/mol [1]. The compound incorporates a cyclopropyl group at the N2 position and a 2-phenylethyl moiety at the N4 position, structural features that distinguish it within the broader class of thiazole carboxamides . Thiazole-2,4-dicarboxamide derivatives bearing cyclopropyl fragments have been investigated for antifungal, anticonvulsant, and anti-Toxoplasma gondii activities in peer-reviewed medicinal chemistry research, establishing a scientific foundation for the chemotype [2].

Why N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide Cannot Be Interchanged with Generic Thiazole Dicarboxamide Analogs


Thiazole-2,4-dicarboxamide derivatives are not functionally interchangeable. Within the published cyclopropyl-thiazole series, biological activity is acutely sensitive to the specific N4 substituent—modest alterations in the arylalkyl motif (e.g., replacing phenylethyl with ethoxybenzyl or difluorophenylmethyl) produce divergent antifungal potency, anticonvulsant efficacy, and toxicity profiles [1]. The target compound's unique combination of a rigid cyclopropyl N2-cap and a flexible 2-phenylethyl N4-tail occupies a distinct region of chemical space not replicated by any single commercially available analog. As demonstrated by Łączkowski et al., structure-activity relationships within this chemotype are steep; no generic 'thiazole dicarboxamide' reference standard exists, and substitution without confirmatory bioequivalence data risks invalidating comparative experimental conclusions [2].

Quantitative Differentiation Evidence for N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide Against Closest Analogs


Structural Uniqueness: N4-(2-Phenylethyl) Substitution Confers a Distinct Physicochemical and Pharmacophoric Profile Relative to Benzyl-Substituted Analogs

The target compound is the only commercially catalogued thiazole-2,4-dicarboxamide that simultaneously bears a cyclopropyl N2-substituent and a 2-phenylethyl N4-substituent. The closest comparator, N2-cyclopropyl-N4-(3-ethoxybenzyl)-1,3-thiazole-2,4-dicarboxamide, substitutes a meta-ethoxybenzyl group for the phenylethyl moiety, resulting in a significantly altered topological polar surface area and hydrogen-bonding capacity [1]. In the broader cyclopropyl-thiazole series, the N4 substituent identity is the dominant determinant of biological activity; 2-phenylethyl versus benzyl-type substituents produce divergent binding poses in molecular docking studies against fungal CYP51 and anticonvulsant targets [2].

Medicinal Chemistry Structure-Activity Relationship Thiazole Carboxamide

Cyclopropyl Fragment Contribution: Metabolic Stability Advantage Inferred from Class-Level Cytochrome P450 Data

The N2-cyclopropyl group is a recognized structural motif for enhancing metabolic stability relative to N2-alkyl (e.g., methyl, ethyl) or N2-aryl thiazole carboxamides. Class-level data from cyclopropyl-thiazole medicinal chemistry programs demonstrate that the cyclopropyl ring resists cytochrome P450-mediated oxidative N-dealkylation, a primary metabolic liability of N-alkyl thiazole carboxamides [1]. The 2-cyclopropyl-thiazole scaffold has been specifically claimed in patent literature for orexin receptor antagonists, with metabolic stability cited as a key differentiator [2]. While compound-specific microsomal stability data (e.g., intrinsic clearance, t₁/₂) are not publicly available for the target compound, the cyclopropyl motif provides an a priori metabolic advantage over N2-methyl or N2-ethyl comparators that must be considered in procurement decisions for in vivo or cell-based studies.

Drug Metabolism Cytochrome P450 Metabolic Stability

Antifungal and Anti-Toxoplasma Potential: Class-Level Biological Activity of Cyclopropyl-Thiazole Carboxamides

Cyclopropyl-thiazole carboxamide derivatives have demonstrated quantifiable in vitro antifungal activity against Candida spp. reference strains and clinical isolates, as well as anti-Toxoplasma gondii activity, in a published structure-activity relationship study [1]. In that series, specific analogs bearing N4-substituted carboxamide motifs achieved MIC values in the range of 0.24–7.81 µg/mL against Candida spp., with molecular docking confirming favorable interactions with the fungal CYP51 (14α-demethylase) active site [2]. While the specific target compound (N4-2-phenylethyl) was not among those directly assayed in the published work, it shares the identical N2-cyclopropyl-thiazole-2,4-dicarboxamide core scaffold, positioning it as a logical candidate for antifungal and anti-parasitic screening cascades. The N4-2-phenylethyl group introduces distinct lipophilicity and steric properties that may modulate CYP51 binding relative to the tested analogs, providing a rationale for its selection as a probe molecule.

Antifungal Anti-Toxoplasma gondii CYP51 Inhibition

Anticonvulsant Activity: Cyclopropyl-Thiazole Carboxamide Class Demonstrates In Vivo Efficacy in Preclinical Seizure Models

The cyclopropyl-thiazole carboxamide series has been evaluated in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, with several analogs demonstrating significant protection at doses of 100 mg/kg and 300 mg/kg (i.p.) without notable neurotoxicity in the rotarod test [1]. The structure-activity relationship indicates that the N4-substituent identity modulates both anticonvulsant potency and the therapeutic window. While the target compound was not specifically tested in this published series, its N4-2-phenylethyl substituent occupies a chemical space adjacent to the active analogs, warranting its evaluation as a potential anticonvulsant lead or tool compound [2]. The 2-phenylethyl group is a privileged fragment in CNS drug design, present in numerous neuroactive compounds, and may confer blood-brain barrier permeability advantages over more polar N4-substituents.

Anticonvulsant Epilepsy CNS Drug Discovery

Safety and Tolerability: Class-Level Cytotoxicity and In Vivo Toxicity Data Support a Favorable Early Preclinical Profile

Cyclopropyl-thiazole carboxamide derivatives evaluated by Łączkowski et al. exhibited low cytotoxicity against normal human cell lines and favorable in vivo tolerability in mice, with no acute toxicity or neurobehavioral impairment observed at therapeutically relevant doses in the rotarod test [1]. Specifically, compounds in this series showed no significant cytotoxicity against normal human dermal fibroblasts (NHDF) at concentrations up to 100 µM, and the in vivo median lethal dose (LD₅₀) was estimated to exceed 2000 mg/kg for the most advanced analogs [2]. While the target compound has not been individually profiled in published toxicity studies, its close structural homology to the low-toxicity cyclopropyl-thiazole series supports a favorable early safety prediction that differentiates it from more cytotoxic thiazole chemotypes (e.g., certain benzothiazole dicarboxamides with IC₅₀ values in the low micromolar range against normal cells).

Cytotoxicity Safety Pharmacology Toxicity Screening

Recommended Research and Industrial Application Scenarios for N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide (CAS 1251694-00-4)


Antifungal Drug Discovery: Hit Expansion and SAR Probing of Cyclopropyl-Thiazole CYP51 Inhibitors

Based on class-level antifungal activity of cyclopropyl-thiazole carboxamides (MIC range: 0.24–7.81 µg/mL against Candida spp.), this compound serves as a logical probe for expanding the SAR around the N4 position. Its N4-2-phenylethyl substituent introduces distinct lipophilic character relative to published benzyl-type analogs, enabling systematic exploration of CYP51 binding pocket tolerance. Procurement is recommended for antifungal hit-to-lead programs targeting azole-resistant Candida strains [1].

CNS Drug Discovery: Anticonvulsant Lead Identification Leveraging the Cyclopropyl-Thiazole Scaffold

The cyclopropyl-thiazole carboxamide class has demonstrated in vivo anticonvulsant protection in MES and scPTZ models without neurotoxicity. The N4-2-phenylethyl substituent—a privileged CNS pharmacophoric fragment—may confer blood-brain barrier permeability advantages over more polar N4-substituted analogs. This compound is recommended as a screening candidate for epilepsy drug discovery programs, with the potential to deliver a differentiated anticonvulsant lead with a dual antifungal/anticonvulsant therapeutic profile [2].

Anti-Parasitic Research: Toxoplasma gondii Probe Compound for Target Identification

Cyclopropyl-thiazole carboxamides have documented anti-Toxoplasma gondii activity, with molecular docking supporting CYP51 as a potential target. This compound's unique N4-substituent offers a novel chemotype for target engagement studies and resistance profiling in T. gondii. Procurement is advised for parasitology groups investigating non-toxic, CNS-penetrant anti-Toxoplasma agents for cerebral toxoplasmosis treatment [3].

Chemical Biology Tool Compound: Metabolic Stability Benchmarking of Cyclopropyl-Thiazole Carboxamides

The N2-cyclopropyl group provides an intrinsic metabolic stability advantage over N2-alkyl comparators, as inferred from class-level cytochrome P450 SAR. This compound is recommended as a reference standard for comparative microsomal stability and CYP phenotyping assays within thiazole carboxamide lead series. Procurement supports ADME/PK groups seeking to benchmark the metabolic liability of novel thiazole-based candidates [4].

Quote Request

Request a Quote for N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.